molecular formula C12H15NO2 B2805994 Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate CAS No. 1895446-59-9

Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Cat. No.: B2805994
CAS No.: 1895446-59-9
M. Wt: 205.257
InChI Key: VAGXSNUEBXKTFP-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 2-oxindoles using suitable reducing agents. For instance, the reduction can be carried out using sodium borohydride (NaBH4) in the presence of ethanol as a solvent . Another method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound to more reduced forms, such as indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and indoline derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential use as therapeutic agents .

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)8-9-3-4-11-10(7-9)5-6-13-11/h3-4,7,13H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXSNUEBXKTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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